molecular formula C22H25N5O3 B2684834 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 1021059-90-4

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No. B2684834
CAS RN: 1021059-90-4
M. Wt: 407.474
InChI Key: BGIWXTOENWSBOP-UHFFFAOYSA-N
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Description

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C22H25N5O3 and its molecular weight is 407.474. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

The chemical compound 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea is involved in various chemical reactions and synthesis processes. For instance, like pyridine 1-oxide, 4-ethyl-6-methylpyrimidine 1-oxide reacts with phenyl isocyanate, producing products such as 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea. This reaction showcases the compound's role in the formation of pyrimidine derivatives, highlighting its significance in chemical research and potential applications in material science and drug development (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).

Phototransformation in Aqueous Solution

The phototransformation of related compounds, such as chlorimuron-ethyl, in aqueous solutions provides insights into the environmental fate and behavior of urea-based chemicals. Chlorimuron-ethyl, for example, photodegrades rapidly in aqueous solution, leading to various photoproducts. This study on chlorimuron-ethyl's phototransformation can shed light on the photostability and photodegradation pathways of similar compounds, which is crucial for understanding their environmental impact and for the design of more sustainable chemicals (P. Choudhury, P. Dureja, 1996).

Acetylcholinesterase Inhibition

Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessed for antiacetylcholinesterase activity, demonstrates the potential biomedical applications of urea derivatives in developing treatments for diseases like Alzheimer's. This research emphasizes the importance of structural optimization for enhancing biological activity, including the investigation of compounds with conformational flexibility and the optimal chain length for interaction with enzyme hydrophobic binding sites. Such studies are pivotal for drug discovery and development, offering a pathway to novel therapeutics (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995).

Anticancer Investigations

The synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas for enzyme inhibition and anticancer activities reveal the therapeutic potential of urea derivatives. Such compounds have been investigated for their inhibitory effects on enzymes like urease, β-glucuronidase, and phosphodiesterase, as well as their impact on prostate cancer cell lines. This research underscores the versatility of urea derivatives in medicinal chemistry, offering insights into their potential as anticancer agents and enzyme inhibitors (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).

properties

IUPAC Name

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-5-30-21-13-20(23-15(3)24-21)25-16-7-9-17(10-8-16)26-22(28)27-18-12-14(2)6-11-19(18)29-4/h6-13H,5H2,1-4H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIWXTOENWSBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea

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